1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine
Overview
Description
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Scientific Research Applications
Synthesis and Chemical Transformations
- 1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine is involved in the synthesis of various pyrrole derivatives. For example, in one study, it catalyzed the transformation of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones into benzoylpyrroles upon acid-catalyzed dehydration (Mataka, Suzuki, Uehara, & Tashiro, 1992).
Catalytic Applications
- This compound has been used as a catalyst in the synthesis of pyrrolidinones from levulinic acid and primary amines, showcasing its application in the production of pharmaceutical intermediates and solvents (Xu, Yan, Jiang, Liu, & Zhang, 2017).
Applications in Heterocyclic Chemistry
- In heterocyclic chemistry, 1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine is utilized for creating highly functionalized pyridine and pyrrole derivatives, demonstrating its versatility in the synthesis of complex organic compounds (Uršič, Svete, & Stanovnik, 2008).
Reactions with Amines
- It plays a role in aromatic nucleophilic substitution reactions involving amines, highlighting its reactivity in organic synthesis processes (Sekiguchi, Suzuki, & Hosokawa, 1989).
Synthesis of Pyridine and Pyrrole Derivatives
- This chemical is key in transformations leading to pyridine and pyrrole derivatives, which are important in various chemical applications (Strah, Svete, & Stanovnik, 1996).
Applications in Fluorine Chemistry
- The compound has been used in reactions with decafluorocyclohexene, indicating its potential utility in fluorine chemistry (Powers, Stephens, & Tatlow, 1982).
Domino Reactions in Organic Synthesis
- It is involved in domino reactions for synthesizing dihydrothiophene derivatives, showing its application in creating structurally diverse organic molecules (Sun, Zhang, Xia, & Yan, 2009).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-[4-(dimethylamino)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-5-3-10(4-6-12)13(17)16-8-7-11(14)9-16/h3-6,11H,7-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJMNZXTMCMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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